(2-Tert-butylphenoxy)acetic acid
Overview
Description
“(2-Tert-butylphenoxy)acetic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Tert-butylphenoxy)acetic acid” is represented by the InChI code1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
. Physical And Chemical Properties Analysis
“(2-Tert-butylphenoxy)acetic acid” is a solid substance stored at room temperature . It has a molecular weight of 208.26 .Scientific Research Applications
Efficient Catalysis and Organic Synthesis
Research highlights the importance of tert-butylphenol derivatives in catalysis and organic synthesis. A catalyst, 1H-imidazole-1-acetic acid tosilate, was synthesized for the alkylation reaction of phenol and tert-butyl alcohol, showcasing an efficient and recyclable catalytic system. This method shows potential for the industrial synthesis of tert-butylphenol, demonstrating the compound's relevance in synthesizing intermediates in organic chemistry (Zhang et al., 2022).
Environmental Applications
The photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts under UV light were explored. This study revealed that increasing the iron content on the catalyst improved the photocatalytic efficiency, highlighting a potential environmental application in water treatment processes to remove toxic phenolic compounds (Makhatova et al., 2019).
Food Safety
The determination of alkylphenols, including 4-tert-butylphenol, in baby foods using magnetic solid phase extraction coupled with gas chromatography-mass spectrometry was studied. This research is significant for ensuring food safety by detecting potentially harmful compounds in baby food products (Pastor-Belda et al., 2017).
Antioxidant Properties and Material Science
Investigations into the electrochemical oxidation of antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole in acetic acid mediums have been conducted. These studies provide insights into the antioxidant properties of tert-butylphenol derivatives, which are relevant for material science, particularly in the development of materials resistant to oxidative degradation (Michalkiewicz et al., 2004).
Synthesis and Chemical Processes
Research into the acid decomposition of p-tert-butylcumene hydroperoxide to p-tert-butylphenol and acetone provides insights into the synthesis processes of valuable products used in various industrial applications. The study found conditions for preparing p-tert-butylphenol in 92% yield, contributing to the understanding of chemical processes involved in the synthesis of industrially relevant chemicals (Yarkina et al., 2019).
Safety And Hazards
“(2-Tert-butylphenoxy)acetic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(2-tert-butylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOJHIYXGMZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389665 | |
Record name | (2-tert-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylphenoxy)acetic acid | |
CAS RN |
19271-90-0 | |
Record name | (2-tert-butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-tert-butylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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